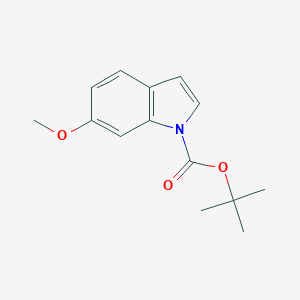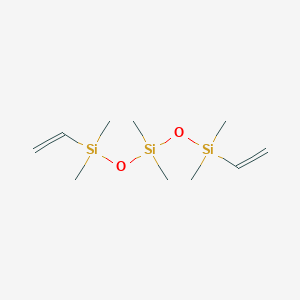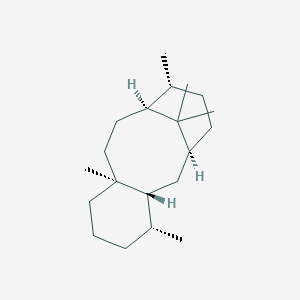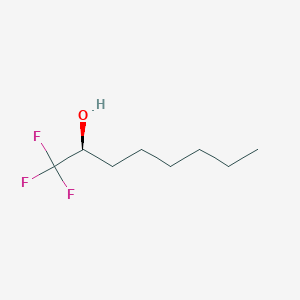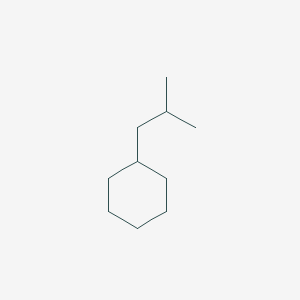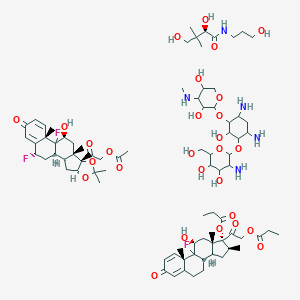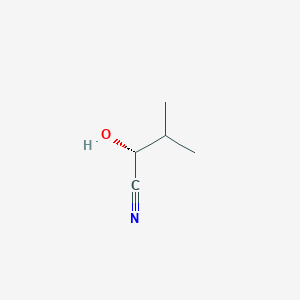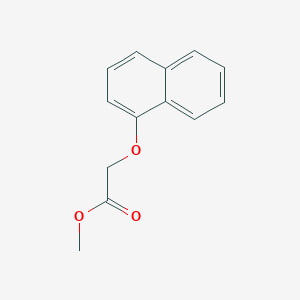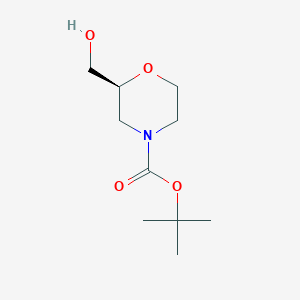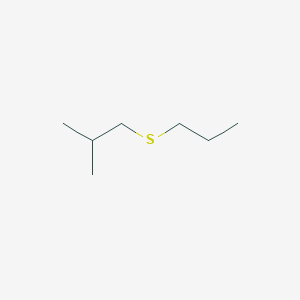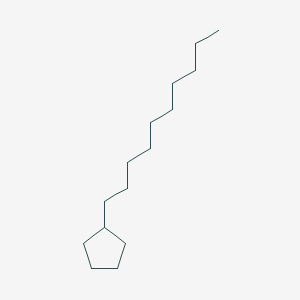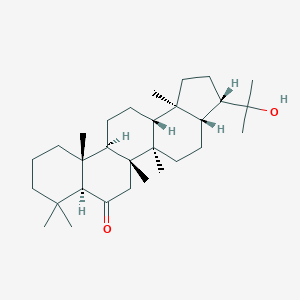
Zeorinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zeorinone is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of the natural product zerumbone, which is found in the rhizomes of the Zingiberaceae family. Zeorinone has been synthesized using various methods, and its properties and applications have been studied extensively.
Wirkmechanismus
The mechanism of action of zeorinone is not fully understood, but studies have shown that it interacts with various cellular targets, such as enzymes, receptors, and signaling pathways. Zeorinone has been shown to inhibit the activity of enzymes involved in inflammation, cancer, and microbial growth. It has also been shown to modulate various signaling pathways, such as the NF-κB and MAPK pathways.
Biochemische Und Physiologische Effekte
Zeorinone has been shown to have various biochemical and physiological effects, such as reducing inflammation, inducing apoptosis, and inhibiting microbial growth. It has also been shown to modulate the expression of various genes involved in inflammation, cancer, and microbial growth. In addition, zeorinone has been shown to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Zeorinone has several advantages for use in lab experiments, such as its high purity, stability, and low toxicity. It is also readily available and can be synthesized using various methods. However, zeorinone has some limitations, such as its low solubility in water and some organic solvents. This can make it difficult to use in some experiments, and researchers may need to use specialized techniques to overcome these limitations.
Zukünftige Richtungen
There are several future directions for research on zeorinone. One area of interest is the development of zeorinone-based materials, such as zeorinone-coated nanoparticles, for various applications, such as drug delivery and imaging. Another area of interest is the study of zeorinone's effects on the gut microbiome and its potential use as a prebiotic or probiotic. Additionally, further research is needed to fully understand the mechanism of action of zeorinone and its potential applications in various fields.
Synthesemethoden
Zeorinone can be synthesized using different methods, including the reaction of zerumbone with various reagents such as methyl iodide, dimethyl sulfate, and allyl chloride. The yield of zeorinone synthesis depends on the reaction conditions, such as the reaction time, temperature, and the amount of reagents used. Researchers have optimized the synthesis method to obtain high yields of zeorinone.
Wissenschaftliche Forschungsanwendungen
Zeorinone has been studied for its potential use in various fields, including medicine, agriculture, and material science. In medicine, zeorinone has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, zeorinone has been used as a natural pesticide to control pests and diseases. In material science, zeorinone has been used as a precursor for the synthesis of various materials, such as zeorinone-based polymers and zeorinone-coated nanoparticles.
Eigenschaften
CAS-Nummer |
1750-34-1 |
|---|---|
Produktname |
Zeorinone |
Molekularformel |
C30H50O2 |
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
(3S,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one |
InChI |
InChI=1S/C30H50O2/c1-25(2)14-9-15-28(6)23-11-10-22-27(5)16-12-19(26(3,4)32)20(27)13-17-29(22,7)30(23,8)18-21(31)24(25)28/h19-20,22-24,32H,9-18H2,1-8H3/t19-,20-,22+,23+,24-,27-,28+,29+,30+/m0/s1 |
InChI-Schlüssel |
MAVUFYZBQWGXHD-DDQAQDJJSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC(=O)[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C(C)(C)O |
SMILES |
CC1(CCCC2(C1C(=O)CC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C)C |
Kanonische SMILES |
CC1(CCCC2(C1C(=O)CC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



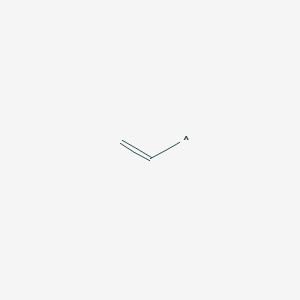
![2-(8-Acetyl-3-benzoyloxy-11,12-dihydroxy-13-methoxycarbonyl-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecan-9-yl)acetic acid](/img/structure/B156430.png)
